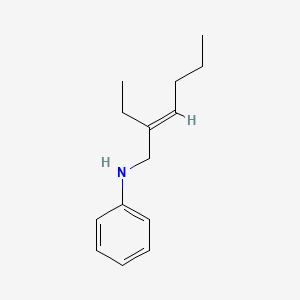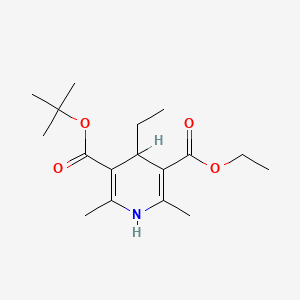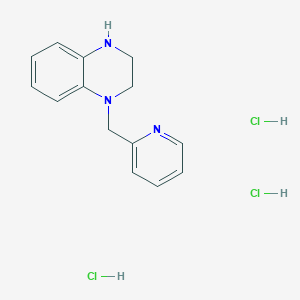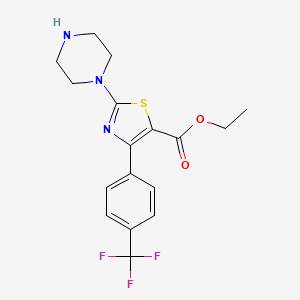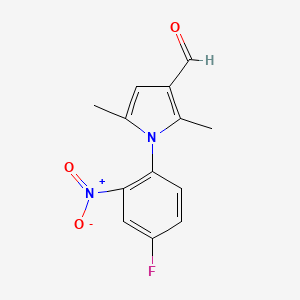
1-(4-fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde is a complex organic compound characterized by the presence of a fluoro and nitro group on a phenyl ring, attached to a pyrrole ring with a carbaldehyde functional group
准备方法
The synthesis of 1-(4-fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-fluoroaniline to obtain 4-fluoro-2-nitroaniline, followed by a series of reactions to introduce the pyrrole ring and the carbaldehyde group. The reaction conditions often involve the use of strong acids, bases, and organic solvents under controlled temperatures and pressures. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
1-(4-Fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 1-(4-fluoro-2-aminophenyl)-2,5-dimethylpyrrole-3-carbaldehyde.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(4-Fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1-(4-fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and nitro groups can influence the compound’s reactivity and binding affinity. The pathways involved may include covalent modification of target proteins or non-covalent interactions that alter the function of the target molecules.
相似化合物的比较
Similar compounds to 1-(4-fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde include:
4-Fluoro-2-nitroaniline: Shares the fluoro and nitro groups but lacks the pyrrole and carbaldehyde functionalities.
1-(4-Fluoro-2-nitrophenyl)pyrrolidine: Contains a pyrrolidine ring instead of a pyrrole ring.
4-Fluoro-3-nitrophenyl azide: Another compound with a fluoro and nitro group but with an azide functionality
属性
分子式 |
C13H11FN2O3 |
|---|---|
分子量 |
262.24 g/mol |
IUPAC 名称 |
1-(4-fluoro-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C13H11FN2O3/c1-8-5-10(7-17)9(2)15(8)12-4-3-11(14)6-13(12)16(18)19/h3-7H,1-2H3 |
InChI 键 |
OAUZVRWMOVPQDD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)F)[N+](=O)[O-])C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


iridium(III)](/img/structure/B13781928.png)
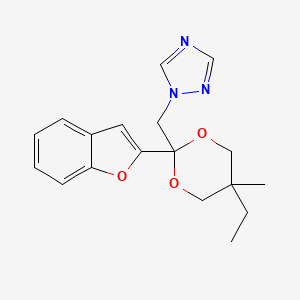
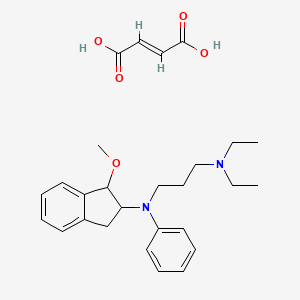
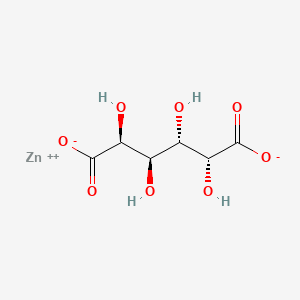
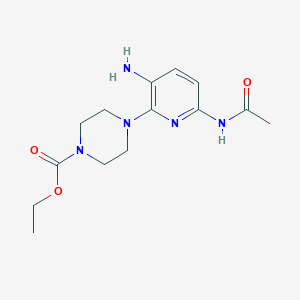
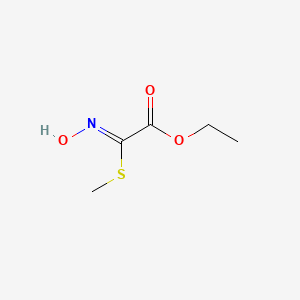
![N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B13781982.png)


